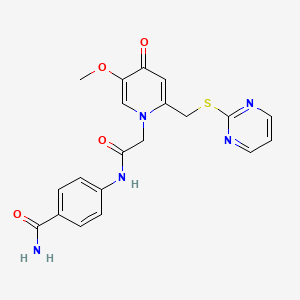![molecular formula C6H12ClF2N B2454007 [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2490344-64-2](/img/structure/B2454007.png)
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2260935-77-9 . It has a molecular weight of 157.59 . The IUPAC name for this compound is ( (1R,2R)-2- (difluoromethyl)cyclopropyl)methanamine hydrochloride .
Physical and Chemical Properties This compound is a powder at room temperature . The InChI Code for this compound is 1S/C5H9F2N.ClH/c6-5 (7)4-1-3 (4)2-8;/h3-5H,1-2,8H2;1H/t3-,4+;/m0./s1 .
Wissenschaftliche Forschungsanwendungen
Chromatography and Complexation in Isolation of Polyamines:
- The compound was used in the study of large-scale syntheses of branched acyclic polyamines. Techniques like cation-exchange chromatography and selective complexation were employed for the isolation of the pure hydrochloride salts of various polyamines directly from crude amine mixtures (Geue & Searle, 1983).
Synthesis of Sertraline Intermediates:
- The compound was used in developing a cleaner, simpler, and more efficient alternative for the synthesis of sertraline imine, an intermediate for Zoloft, sertraline hydrochloride. The research focuses on the synthesis process without producing hazardous byproducts (Taber, Pfisterer, & Colberg, 2004).
Synthesis of Antidepressant-like Compounds:
- A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, focusing on their antidepressant-like activity and ERK1/2 phosphorylation-preferring activities (Sniecikowska et al., 2019).
Antitumor Studies:
- Research on platinum(II) complexes of N-cyclobutyl-1R,2R-diaminocyclohexane with different bidentate dicarboxylates as leaving groups showed considerable cytotoxicity against human tumor cell lines. This highlights the potential use of the compound in antitumor treatments (Xu, Zhao, Gou, & Pang, 2015).
Synthesis of Cyclopalladated Compounds:
- The compound was utilized in the synthesis of cyclopalladated compounds and the study of their molecular structure. This research is significant in the field of materials science and molecular chemistry (Albert et al., 2009).
Development of Muscarinic M(3) Receptor Antagonists:
- The compound was used in designing and synthesizing a novel series of potent, long-acting, orally active muscarinic M(3) receptor antagonists. The study was aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Synthesis of Enantiomeric Cyclobutyl Nucleoside Analogues:
- The compound was used in the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues. The study provided insights into the antiviral activity of these compounds, offering potential applications in virology and pharmacology (Bisacchi et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with its targets through the formation of these bonds, leading to changes in the target molecules.
Biochemical Pathways
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15759) and its form (powder) suggest that it may have good bioavailability .
Eigenschaften
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFVXBCHITTHD-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)
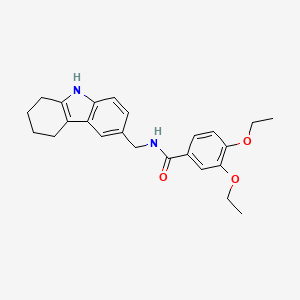
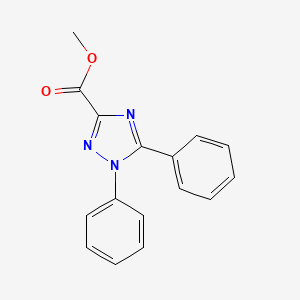
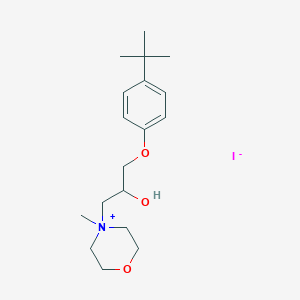
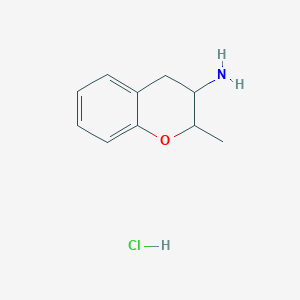
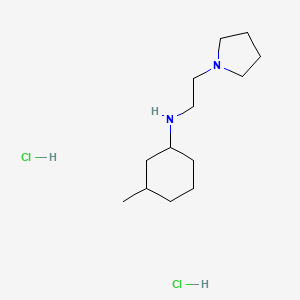

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)
![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

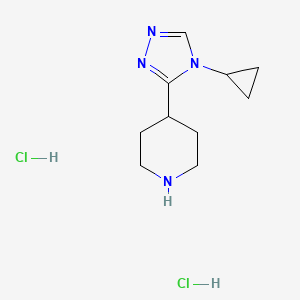
![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)
